

N-(2-Amino-4-methoxyphenyl)acetamide: A Theoretical and Experimental Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Amino-4-methoxyphenyl)acetamide

Cat. No.: B1296831

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-4-methoxyphenyl)acetamide is a substituted acetamide with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its theoretical properties, a plausible synthetic route with detailed experimental protocols, and available spectral data. Due to the limited publicly available information on its specific biological activity, this guide focuses on the fundamental chemical and physical characteristics of the compound, providing a foundation for future research and development.

Chemical and Physical Properties

The theoretical physicochemical properties of **N-(2-Amino-4-methoxyphenyl)acetamide** have been computed and are summarized in Table 1. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of **N-(2-Amino-4-methoxyphenyl)acetamide**[\[1\]](#)

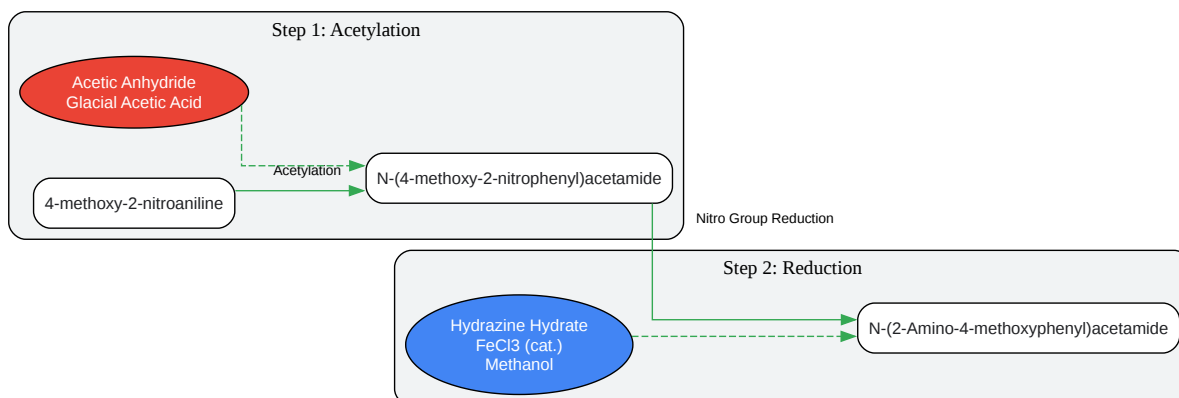
Property	Value
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂
Molecular Weight	180.20 g/mol
IUPAC Name	N-(2-amino-4-methoxyphenyl)acetamide
CAS Number	5472-37-7
Canonical SMILES	<chem>CC(=O)NC1=C(C=C(C=C1)OC)N</chem>
InChI Key	VUJSQJDPBROTSY-UHFFFAOYSA-N
XLogP3	0.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	180.089877630 g/mol
Topological Polar Surface Area	64.4 Å ²
Heavy Atom Count	13
Complexity	184

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide** is not readily available in the cited literature, a plausible and efficient two-step synthetic pathway can be proposed based on established chemical transformations of analogous compounds. This route involves the acetylation of 4-methoxy-2-nitroaniline followed by the reduction of the nitro group.

Proposed Synthetic Workflow

The proposed synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide** is outlined in the workflow diagram below.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide**.

Experimental Protocols

The following protocols are adapted from methodologies reported for similar chemical transformations and are proposed for the synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide**.

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

This procedure is adapted from the acetylation of 4-methoxy-2-nitroaniline.^[2]

- Materials:
 - 4-methoxy-2-nitroaniline
 - Acetic anhydride

- Glacial acetic acid
- Procedure:
 - Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
 - Slowly add acetic anhydride (1.2 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 18 hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
 - The crude N-(4-methoxy-2-nitrophenyl)acetamide can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

Step 2: Synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide**

This protocol is based on the reduction of a nitro group on a similar acetanilide derivative using hydrazine hydrate.

- Materials:
 - N-(4-methoxy-2-nitrophenyl)acetamide
 - Methanol
 - Ferric chloride (FeCl_3) (catalyst)
 - Hydrazine hydrate (80% solution)
- Procedure:

- In a round-bottom flask, suspend N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) and a catalytic amount of ferric chloride in methanol.
- Heat the mixture to reflux with stirring.
- Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing mixture.
- Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data

The following spectral data for **N-(2-Amino-4-methoxyphenyl)acetamide** are available from public databases.

Table 2: Spectral Data for **N-(2-Amino-4-methoxyphenyl)acetamide**

Technique	Data	Source
Mass Spectrometry	Major peaks at m/z 110, 137. [1]	PubChem
FTIR Spectroscopy	KBr WAFER. [1]	SpectraBase

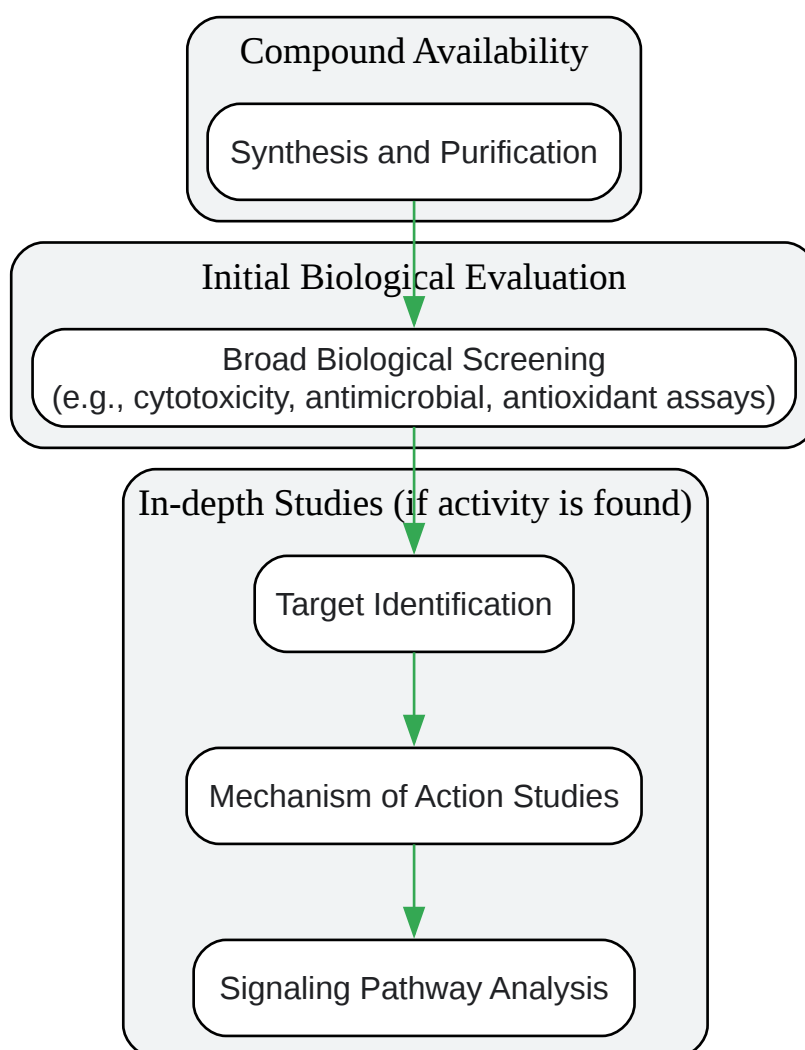
Note: Experimental ^1H NMR and ^{13}C NMR data for **N-(2-Amino-4-methoxyphenyl)acetamide** were not found in the searched public domain literature. Characterization of the synthesized product using these techniques is highly recommended to confirm its structure.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **N-(2-Amino-4-methoxyphenyl)acetamide**. While studies on other acetamide derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant effects, these findings cannot be directly extrapolated to the title compound without experimental validation.

Future Research Directions

The lack of biological data for **N-(2-Amino-4-methoxyphenyl)acetamide** presents an opportunity for future research. A logical next step would be to perform a broad biological screening of the compound to identify any potential therapeutic activities.



[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the biological properties of **N-(2-Amino-4-methoxyphenyl)acetamide**.

Conclusion

This technical guide provides a summary of the currently available theoretical and limited experimental data for **N-(2-Amino-4-methoxyphenyl)acetamide**. A viable synthetic route has been proposed, and key physicochemical properties have been tabulated. The significant gap in the understanding of this compound's biological effects highlights a clear area for future scientific inquiry. The information presented herein serves as a foundational resource for researchers interested in exploring the potential of **N-(2-Amino-4-methoxyphenyl)acetamide** in drug discovery and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Amino-4-methoxyphenyl)acetamide | C₉H₁₂N₂O₂ | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(2-Amino-4-methoxyphenyl)acetamide: A Theoretical and Experimental Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296831#theoretical-properties-of-n-2-amino-4-methoxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com